L-erythronic acid

Description

Historical Context of Erythronic Acid Discovery and Early Syntheses

The history of erythronic acid is linked to early investigations into the structure and reactions of sugars. One of the foundational methods for producing both D- and L-erythronic acids involved the oxidative degradation of various four- and five-carbon sugars. researchgate.net For instance, the oxidation of L-arabinose in an alkaline solution with oxygen was used to prepare L-erythronic acid. researchgate.net These acids were typically converted into their more stable crystalline lactones or phenylhydrazide derivatives for identification and characterization. researchgate.net

Significance of Erythronic Acid Stereochemistry in Chiral Chemistry

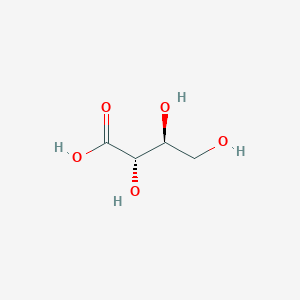

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental to understanding the properties and function of this compound. uou.ac.in Chirality, the property of a molecule being non-superimposable on its mirror image, is a central concept in this context. libretexts.orgwikipedia.org this compound possesses two chiral centers (at carbons 2 and 3), which gives rise to a family of four stereoisomers.

The four stereoisomers are divided into two pairs of enantiomers (mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images). libretexts.orgwashington.edu

| Stereoisomer Name | Configuration at C2 | Configuration at C3 | Relationship |

| This compound | S | S | Enantiomer of D-Erythronic Acid |

| D-Erythronic Acid | R | R | Enantiomer of this compound |

| L-Threonic Acid | S | R | Diastereomer of Erythronic Acids |

| D-Threonic Acid | R | S | Diastereomer of Erythronic Acids |

This table illustrates the stereochemical relationships between the four isomers of 2,3,4-trihydroxybutanoic acid.

The precise spatial arrangement of the hydroxyl groups in this compound is critical. This defined stereochemistry makes it a valuable chiral building block , or synthon, in organic synthesis. smolecule.com Chemists can utilize the pre-existing, well-defined stereocenters of this compound to construct more complex chiral molecules, such as natural products or pharmaceuticals, without the need for complex asymmetric synthesis steps. sigmaaldrich.com This approach ensures the final product has the correct three-dimensional structure, which is often crucial for its biological activity. washington.edu The use of such chiral synthons is a cornerstone of modern medicinal and organic chemistry.

Overview of Current Academic Research Trajectories for this compound

Contemporary research on this compound and its isomers spans several scientific disciplines, from medicine to astrobiology.

Biomarker Research: Erythronic acid has been identified as a significant metabolite in various biological fluids, including urine, blood plasma, cerebrospinal fluid, and the aqueous humor of the eye. researchgate.netlmdb.ca Its presence is sometimes linked to the metabolic breakdown of ascorbic acid (Vitamin C) or the degradation of glycated proteins. researchgate.netlmdb.ca Notably, elevated levels of erythronic acid in urine have been identified as a novel and major biochemical hallmark of Transaldolase (TALDO) deficiency, a rare inborn error of the pentose (B10789219) phosphate (B84403) pathway. nih.gov This discovery implicates a previously unknown biochemical pathway and highlights its potential as a diagnostic marker. nih.gov Research has also suggested erythronic acid as a potential metabolite marker in the context of traumatic brain injuries and certain types of lung cancer, where it may signal metabolic reprogramming within cancer cells. researchgate.net

Synthetic Chemistry and Enzyme Inhibition: The synthesis of derivatives of erythronic acid continues to be an active area of research. For example, while focused on the D-enantiomer, studies on 4-phospho-D-erythronate demonstrate the importance of these structures. This derivative is an intermediate in the biosynthesis of pyridoxal (B1214274) 5'-phosphate (a form of vitamin B6) in some bacteria and acts as an inhibitor of the enzyme ribose-5-phosphate (B1218738) isomerase (RPI). researchgate.netnih.gov The development of efficient synthetic routes to these types of phosphorylated sugar acids is crucial for studying the mechanisms of the enzymes they interact with. nih.gov

Astrobiology: Intriguingly, erythronic acid has been identified in carbonaceous meteorites. pnas.org The analysis of its enantiomeric excess (the prevalence of one enantiomer over the other) in these extraterrestrial samples provides valuable data for theories on the abiotic origin of organic molecules and the emergence of homochirality (the preference for a single enantiomer) in life on Earth. pnas.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8O5 |

|---|---|

Molecular Weight |

136.1 g/mol |

IUPAC Name |

(2S,3S)-2,3,4-trihydroxybutanoic acid |

InChI |

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3-/m0/s1 |

InChI Key |

JPIJQSOTBSSVTP-HRFVKAFMSA-N |

SMILES |

C(C(C(C(=O)O)O)O)O |

Isomeric SMILES |

C([C@@H]([C@@H](C(=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(=O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for L Erythronic Acid

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to produce complex molecules like L-erythronic acid. nih.gov This approach is particularly valuable for creating chiral compounds. nih.gov

Biocatalytic Approaches Utilizing Specific Enzymes

Biocatalytic methods employ enzymes to catalyze specific reactions in the synthesis of this compound. These enzymes offer high stereo- and regioselectivity, which is often difficult to achieve with purely chemical methods. nih.gov

One notable biocatalytic approach involves a multi-enzymatic cascade reaction to produce L-erythrulose from glycerol (B35011). chemrxiv.org This process uses a glycerol dehydrogenase (GDH) to oxidize glycerol to dihydroxyacetone (DHA), followed by the action of an aldolase (B8822740) to convert DHA to L-erythrulose, a precursor to this compound. chemrxiv.org To overcome product inhibition and the need for an expensive cofactor (NAD+), this system incorporates an optimized cofactor recycling mechanism using NADH oxidase coupled with catalase. chemrxiv.org

Another example is the use of dihydroxy acid dehydratase (DHAD), an enzyme from the branched-chain amino acid biosynthetic pathway. nih.gov This enzyme has been successfully used to convert L-threonic acid and D-erythronic acid into their 2-keto-3-deoxy analogues, demonstrating its potential for the chemoenzymatic synthesis of related compounds. nih.gov

The following table summarizes key enzymes and their roles in the synthesis of this compound and its precursors.

| Enzyme | Substrate(s) | Product | Role in Synthesis |

| Glycerol Dehydrogenase (GDH) | Glycerol | Dihydroxyacetone (DHA) | Initial oxidation step in the cascade to L-erythrulose. chemrxiv.org |

| Fructose-6-phosphate aldolase (FSAA129S) | Dihydroxyacetone (DHA) | L-erythrulose | Funnels the reaction towards a stable, non-inhibiting product. chemrxiv.org |

| NADH Oxidase & Catalase | NADH | NAD+ | Cofactor recycling to improve reaction efficiency. chemrxiv.org |

| Dihydroxy Acid Dehydratase (DHAD) | L-threonic acid, D-erythronic acid | 2-keto-3-deoxy-analogue | Demonstrates the applicability of non-carbohydrate enzymes in aldonic acid conversion. nih.gov |

Integration of Chemical and Enzymatic Steps for Stereocontrol

The integration of chemical and enzymatic steps is a powerful strategy for achieving high stereocontrol in the synthesis of this compound. This hybrid approach leverages the strengths of both methodologies to create efficient and selective synthetic routes.

An example of this integration is the chemoenzymatic synthesis of (2S,3R)-2-amino-3-hydroxybutyrolactone, a precursor for the monobactam antibiotic Carunoman. molaid.com This three-step synthesis utilizes L-threonine aldolase to control the stereochemistry. molaid.com

Total Synthesis Strategies

Total synthesis provides a complete chemical route to this compound and its derivatives from simpler, often achiral, starting materials. These strategies are crucial for producing compounds that are not readily accessible from natural sources.

Stereoselective and Stereospecific Approaches

Stereoselective and stereospecific reactions are fundamental to the total synthesis of chiral molecules like this compound. inflibnet.ac.inmasterorganicchemistry.com A stereoselective reaction favors the formation of one stereoisomer over another, while a stereospecific reaction's mechanism dictates that stereoisomeric starting materials will yield stereoisomeric products. masterorganicchemistry.comethz.ch

An example of a stereocontrolled synthesis is the oxidative Mannich cyclization, which has been used to create highly functionalized piperidines with defined stereochemistry. acs.org While not directly a synthesis of this compound, this methodology exemplifies the principles of stereocontrol that are applicable to its synthesis.

Utilization of Chiral Pool Precursors

The chiral pool refers to readily available, enantiomerically pure natural products like amino acids and sugars that can be used as starting materials for complex chiral molecules. mdpi.comwikipedia.org This approach is advantageous when the target molecule shares structural similarities with the chiral precursor. mdpi.comresearchgate.net

D-isoascorbic acid, a component of the chiral pool, can be converted to D-erythronic acid γ-lactone through a cascade reaction involving epoxidation and subsequent rearrangement. scribd.com Similarly, D-glucono-δ-lactone can be transformed into a C4 chiral building block derivative of D-erythronic acid in two steps. researchgate.net The synthesis of 4-phospho-D-erythronate has been achieved starting from commercially available D-erythronolactone, another chiral pool precursor. nih.gov

The table below details some chiral pool precursors and their conversion to this compound or its derivatives.

| Chiral Pool Precursor | Intermediate/Derivative | Key Transformation |

| D-isoascorbic acid | D-erythronic acid γ-lactone | Cascade reaction with H2O2 and Na2CO3. scribd.com |

| D-glucono-δ-lactone | 1,2;3,4-Di-O-isopropylidene-D-erythronic acid | Two-step synthesis. researchgate.net |

| D-erythronolactone | 4-Phospho-D-erythronate | Protection of hydroxyl groups followed by phosphorylation. nih.gov |

Recent Advancements in this compound Synthesis

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing this compound and its derivatives. One area of advancement is the synthesis of novel derivatives for specific applications. For example, new 4-phospho-D-erythronic acid derivatives, including 4-phospho-D-erythronohydroxamic acid, have been synthesized and evaluated as competitive inhibitors of ribose-5-phosphate (B1218738) isomerase. researchgate.net

Additionally, improved methods for producing related compounds, such as the synthesis of L-erythronohydroxamic acid, have been developed. researchgate.net The crystal structure of L-erythronohydroxamic acid has also been determined, providing valuable structural information for future synthetic efforts. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modernizing its production, aiming to reduce environmental impact and enhance sustainability. These principles focus on the use of renewable resources, the development of biocatalytic and chemocatalytic methods, the utilization of environmentally benign solvents, and the implementation of strategies for waste minimization.

Use of Renewable Feedstocks

A primary tenet of green chemistry is the use of renewable raw materials. This compound and its precursors can be derived from various biomass sources, representing a significant move away from petrochemical-based syntheses.

From Pentoses: this compound is a known oxidation product of pentose (B10789219) sugars such as D-arabinose and D-xylose. iosrjournals.orgresearchgate.netacs.org These sugars are abundant in lignocellulosic biomass, such as agricultural residues and forestry waste. lut.fi The oxidation of these pentoses provides a direct pathway to C4 sugar acids like erythronic acid. For instance, studies have detailed the oxidation of D-arabinose to erythronic acid and formic acid. iosrjournals.orgresearchgate.net

From Erythritol (B158007): The four-carbon sugar alcohol, erythritol, serves as a viable renewable starting material. A two-step process has been developed where erythritol is first oxidized to L-erythrulose by the microorganism Gluconobacter frateurii. nih.govchemsynlab.com The resulting L-erythrulose is then isomerized to L-erythrose using an L-ribose isomerase enzyme. nih.gov The L-erythrose can subsequently be oxidized to this compound. chemsynlab.com

Biocatalytic and Enzymatic Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and mild reaction conditions, which are cornerstones of green chemistry. mdpi.comnih.gov

Enzymatic Oxidation: The direct oxidation of L-erythrose to this compound can be achieved enzymatically. Cell lysates containing aldehyde dehydrogenases have been shown to catalyze the oxidation of erythrose to erythronate in the presence of cofactors like NAD+. mdpi.com This approach avoids the use of harsh chemical oxidants.

Biosynthesis from Intermediates: Research into cellular metabolism has identified natural biosynthetic routes for erythronate. One pathway involves the dephosphorylation of the pentose phosphate (B84403) pathway intermediate erythrose-4-phosphate (E4P) to form erythrose, which is then oxidized. mdpi.comresearchgate.net Enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and phosphoglycolate phosphatase (PGP) are involved in converting E4P to erythronate, presenting a potential whole-cell biocatalytic strategy. mdpi.comresearchgate.net

The table below summarizes key biocatalytic approaches relevant to this compound synthesis.

| Precursor | Biocatalyst/Enzyme | Product | Key Findings |

| Erythritol | Gluconobacter frateurii | L-Erythrulose | Complete oxidation of erythritol achieved. nih.govchemsynlab.com |

| L-Erythrulose | L-ribose isomerase | L-Erythrose | Isomerization yields the direct precursor to this compound. nih.gov |

| Erythrose | Aldehyde Dehydrogenase (in cell lysates) | Erythronate | Demonstrates direct enzymatic oxidation is feasible. mdpi.com |

| Erythrose-4-Phosphate (E4P) | GAPDH, PGP | Erythronate | Identifies a natural biosynthetic pathway from a central metabolic intermediate. mdpi.comresearchgate.net |

Catalytic Methodologies

Replacing stoichiometric reagents with catalytic alternatives is a core principle of green chemistry, aiming to improve atom economy and reduce waste.

Heterogeneous Catalysis: The oxidation of sugars can be performed using heterogeneous catalysts. While many traditional methods use heavy metal catalysts like Iridium(III) or Mercury(II) which pose environmental risks, the principle encourages the search for greener alternatives. iosrjournals.orgresearchgate.net For example, processes for producing related sugar acids, like glucaric acid, utilize platinum or gold-based catalysts for aerobic oxidation in water, a green solvent. googleapis.com

Electrocatalysis: Electrocatalytic oxidation represents a promising green alternative, using electricity, potentially from renewable sources, to drive the reaction. mpg.de This method avoids bulk chemical oxidants and can operate at ambient temperature and pressure. The electrocatalytic oxidation of glucose has been studied, and similar principles could be applied to convert L-erythrose or L-arabinose to this compound, using water as the oxygen source. mpg.de

Alternative Solvents

The choice of solvent is crucial, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact.

Water: As a solvent, water is non-toxic, non-flammable, and readily available. mdpi.com Many biocatalytic and some chemocatalytic oxidations of sugars can be performed in aqueous media, making it an ideal green solvent for this compound synthesis. googleapis.commpg.de

Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors (e.g., urea, glycerol, organic acids) and hydrogen bond acceptors (e.g., choline (B1196258) chloride). mdpi.com They are often biodegradable, have low volatility, and can be recycled. mdpi.combeilstein-journals.org Some natural deep eutectic solvents (NaDES), such as those based on L-proline, can act as both the solvent and the catalyst, simplifying processes and reducing waste. beilstein-journals.orgmdpi.com While specific applications to this compound synthesis are still emerging, their successful use in related reactions, like Knoevenagel condensations, suggests high potential. beilstein-journals.orgmdpi.com

Waste Reduction and Process Intensification

Minimizing waste is a fundamental goal of green chemistry, addressed through process design and optimization.

Continuous Processing: A life cycle assessment (LCA) conducted on the synthesis of 4-D-Erythronolactone (a derivative of erythronic acid) demonstrated that shifting from batch to continuous processing significantly reduces environmental impact. researchgate.net Continuous manufacturing leads to a smaller plant footprint, less equipment cleaning, and lower cumulative mass intensity, resulting in substantial reductions in global warming potential and water depletion. researchgate.net

By-product Valorization and Waste Treatment: In syntheses like the oxidation of D-arabinose, formic acid is a co-product. iosrjournals.orgresearchgate.net A green approach involves finding applications for such by-products to create a more atom-economical process. Furthermore, developing production processes that avoid problematic waste streams, such as the gypsum-free method for citric and lactic acid production, serves as a model for cleaner chemical manufacturing that could be adapted to this compound. jungbunzlauer.com Integrated systems, such as those designed for zero-emission processing of biomass, demonstrate how various components can be converted into useful materials, minimizing the final waste output. researchgate.net

The table below highlights research findings related to green synthetic approaches for this compound and its precursors.

| Green Principle | Starting Material | Method/Catalyst | Product | Research Finding |

| Renewable Feedstock | D-Arabinose | Iridium(III) catalyzed oxidation | Erythronic Acid, Formic Acid | Demonstrates conversion from a biomass-derived pentose. iosrjournals.org |

| Renewable Feedstock | Woody Biomass | Wet Oxidation | Erythronic Acid (among others) | Direct conversion from lignocellulose is possible under oxidative conditions. lut.fi |

| Biocatalysis | Erythritol | Gluconobacter frateurii / L-ribose isomerase | L-Erythrose | A two-step microbial and enzymatic process from a renewable polyol. nih.gov |

| Process Intensification | D-isoascorbic acid | Continuous Processing | 4-D-Erythronolactone | Continuous flow reduces environmental burden (e.g., global warming potential, water use) compared to batch processing. researchgate.net |

| Electrocatalysis (Principle) | Glucose | Ni electrocatalyst | Gluconic/Glucaric Acid | A greener oxidation method using renewable electricity, applicable to sugar acid synthesis. mpg.de |

Stereochemical Aspects and Isomeric Forms of Erythronic Acid

D-Erythronic Acid: Synthesis and Comparative Stereochemistry

D-erythronic acid is the enantiomer of L-erythronic acid, meaning they are non-superimposable mirror images of each other. Their stereochemical relationship is defined by the opposite configuration at their two chiral centers, C2 and C3. This compound possesses the (2S,3S) configuration, while D-erythronic acid has the (2R,3R) configuration. pearson.comnist.gov This mirror-image relationship dictates that they have identical physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.

A common route for the synthesis of D-erythronic acid involves the oxidation of its corresponding aldose, D-erythrose. However, a frequently utilized laboratory preparation starts from the more readily available D-erythronolactone. chemspider.com The synthesis from D-erythronolactone typically involves the opening of the lactone ring under basic conditions, such as treatment with lithium hydroxide, to yield the corresponding D-erythronate salt. Subsequent acidification then furnishes D-erythronic acid. While direct synthesis from D-erythrose via oxidation with agents like bromine water is a known method for producing aldonic acids, the lactone route is often preferred for its efficiency and control. pearson.com

Table 1: Stereochemical Configuration of Erythronic Acid Enantiomers

| Compound | IUPAC Name | C2 Configuration | C3 Configuration |

| This compound | (2S,3S)-2,3,4-trihydroxybutanoic acid | S | S |

| D-Erythronic Acid | (2R,3R)-2,3,4-trihydroxybutanoic acid | R | R |

Threonic Acid Isomers: Distinctive Stereochemical Properties and Synthesis

Threonic acid represents the diastereomers of erythronic acid. Unlike enantiomers, diastereomers are stereoisomers that are not mirror images of each other and, consequently, have different physical properties. The distinction between erythronic and threonic acids lies in the relative configuration of the hydroxyl groups at C2 and C3. In erythronic acid, the hydroxyl groups are on the same side in the Fischer projection (an erythro configuration), whereas in threonic acid, they are on opposite sides (a threo configuration).

The two enantiomers of threonic acid are L-threonic acid, with a (2R,3S) configuration, and D-threonic acid, with a (2S,3R) configuration. wikipedia.orgwikipedia.orghmdb.ca This difference in the spatial arrangement of the hydroxyl groups leads to distinct physical and chemical properties compared to their erythronic acid counterparts.

The synthesis of threonic acid isomers can be achieved through various methods. L-threonic acid, for instance, can be prepared by the oxidative degradation of L-ascorbic acid (Vitamin C) using hydrogen peroxide as an oxidizing agent. google.com This process involves the cleavage of the carbon-carbon double bond in the lactone ring of ascorbic acid. ddugu.ac.in A method for the preparation of D-threonic acid involves the oxidation of D-xylose. nist.gov The separation of the resulting aldonic acids can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as brucine (B1667951), followed by fractional crystallization. nist.gov

Table 2: Stereochemical Configuration of Threonic Acid Isomers

| Compound | IUPAC Name | C2 Configuration | C3 Configuration |

| L-Threonic Acid | (2R,3S)-2,3,4-trihydroxybutanoic acid | R | S |

| D-Threonic Acid | (2S,3R)-2,3,4-trihydroxybutanoic acid | S | R |

Configurational Stability and Epimerization Studies

The configurational stability of this compound, like other aldonic acids, is a critical aspect of its chemistry. Epimerization is a process where the configuration at one chiral center in a molecule with multiple chiral centers is inverted. In the context of this compound, epimerization at the C2 position would lead to the formation of its diastereomer, L-threonic acid.

This transformation can occur under certain conditions, typically involving the formation of an enediol intermediate, particularly in the presence of a base. pearson.com The mechanism involves the deprotonation of the alpha-hydrogen at the C2 position, leading to the formation of a double bond between C1 and C2 and a negative charge on the oxygen of the carbonyl group. Subsequent protonation of this enediol intermediate can occur from either face of the double bond, leading to the potential for inversion of the stereochemistry at C2. pearson.com

While specific studies detailing the epimerization of this compound are not extensively reported, the general principles of aldonic acid chemistry suggest that it would be susceptible to this process under basic conditions. The stability of the chiral centers in this compound is therefore condition-dependent. In neutral or acidic solutions, the configuration is generally stable. However, in alkaline solutions, the potential for epimerization increases, which can lead to an equilibrium mixture of this compound and L-threonic acid. The extent of this epimerization would depend on factors such as the strength of the base, temperature, and reaction time.

Chiroptical Properties in Stereochemical Elucidation of this compound

Chiroptical properties, which arise from the differential interaction of chiral molecules with left and right circularly polarized light, are instrumental in the stereochemical elucidation of compounds like this compound. The two primary chiroptical techniques are optical rotation and circular dichroism (CD).

Table 3: Reported Specific Rotation Values for Erythronic and Threonic Acid Derivatives

| Compound | Specific Rotation ([α]D) | Conditions |

| Brucine L-erythronate | -30.0° | c = 2 in H₂O |

| Brucine D-threonate | -31.4° | c = 4 in H₂O |

| D-Erythronic acid potassium salt | +12.0° | c = 1 in H₂O |

Reactivity and Reaction Mechanisms of L Erythronic Acid

Esterification and Amidation Reactions

The carboxylic acid functional group of L-erythronic acid is amenable to standard esterification and amidation reactions. libretexts.org These transformations are fundamental in synthetic organic chemistry for creating derivatives with modified properties or for installing protecting groups. organic-chemistry.org

Esterification: this compound can be converted to its corresponding esters by reacting with an alcohol in the presence of an acid catalyst. libretexts.org This reaction is reversible and often requires conditions that drive the equilibrium toward the product, such as the removal of water. libretexts.org For example, the synthesis of methyl erythronate has been reported. However, a significant challenge in the esterification of erythronic acid, particularly with simple alkyl groups like methyl esters, is the propensity of the product to undergo spontaneous intramolecular cyclization to form the more stable erythrono-1,4-lactone, especially during purification steps like silica (B1680970) gel chromatography. nih.gov To circumvent this, bulkier ester groups, such as benzyl (B1604629) esters, are employed. Benzyl esters can be formed using reagents like phenyldiazomethane (B1605601) and offer greater stability during subsequent reaction steps, preventing unwanted lactonization. nih.gov

Amidation: Similar to other carboxylic acids, this compound can be converted into amides. This typically involves activating the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Common methods include the use of coupling reagents like carbodiimides (e.g., EDC) or converting the acid to a more reactive acyl chloride or acyl fluoride. researchgate.netrsc.org The reaction of the activated acid with a primary or secondary amine yields the corresponding N-alkyl or N,N-dialkyl erythronamide. These reactions are crucial for incorporating the erythronic acid moiety into peptides or other biologically relevant molecules. rsc.orgorganic-chemistry.org The use of triphenylphosphine (B44618) oxide has been shown to catalyze amidation efficiently, even for hindered carboxylic acids and weak amine nucleophiles. organic-chemistry.org

Oxidation and Reduction Pathways

The multiple hydroxyl groups and the carboxylic acid moiety of this compound are susceptible to both oxidation and reduction under various conditions.

Oxidation: this compound itself is an oxidation product. It can be formed via the oxidative cleavage of larger carbohydrate molecules. For instance, the degradation of 1-deoxy-D-erythro-hexo-2,3-diulose, an intermediate in the Maillard reaction, can proceed through an oxidative α-dicarbonyl cleavage to yield acetic acid and erythronic acid. imreblank.chagriculturejournals.czresearchgate.net This pathway involves oxidation by molecular oxygen, followed by a Baeyer-Villiger-type rearrangement and subsequent hydrolysis. imreblank.ch this compound is also a known metabolic degradation product of L-ascorbic acid (vitamin C). hmdb.capnas.org Furthermore, the electrocatalytic oxidation of glucose using bismuth-based catalysts has been shown to produce erythronic acid through the cleavage of C-C bonds. rsc.org

Reduction: The reduction of this compound primarily targets the carboxylic acid group. Strong reducing agents like lithium aluminium hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding erythritol (B158007). However, this reaction must compete with the potential reduction of any protecting groups present. More commonly, the reduction is performed on the corresponding lactone (erythrono-1,4-lactone). Lactones can be reduced to diols using strong reducing agents. wikipedia.orgwikipedia.org This pathway provides a route back to the parent sugar alcohol, erythritol.

Cyclization and Lactonization Mechanisms

One of the most characteristic reactions of this compound is its intramolecular cyclization to form a stable five-membered ring lactone.

Lactonization: In the presence of an acid catalyst, the hydroxyl group at the C4 position of this compound can attack the carbonyl carbon of the carboxylic acid. This intramolecular esterification, known as lactonization, results in the formation of L-erythrono-1,4-lactone (a γ-lactone) and a molecule of water. wikipedia.org This cyclization is often spontaneous, especially under acidic conditions or during heating. nih.govpearson.com The five-membered γ-lactone ring is thermodynamically stable, driving the equilibrium in favor of its formation. wikipedia.orgpearson.com

This lactonization is a reversible process. Under basic conditions (hydrolysis), the lactone ring can be opened to regenerate the carboxylate of this compound. The equilibrium between the open-chain acid and the cyclic lactone is pH-dependent, a crucial factor in handling and analyzing samples containing erythronic acid. To maintain the integrity of the lactone, pH-controlled buffers are often necessary during extraction and analysis.

Reactions with Protecting Groups and Derivatization Agents

In multi-step syntheses involving this compound, it is often necessary to protect one or more of its reactive functional groups (three hydroxyls and one carboxylic acid) to prevent unwanted side reactions. organic-chemistry.orglibretexts.org

Protection of Functional Groups: The choice of protecting group depends on the stability required during subsequent reaction steps and the conditions needed for its eventual removal. organic-chemistry.orgwikipedia.org

Hydroxyl Groups: The hydroxyl groups can be protected using a variety of reagents. Common protecting groups include benzyl (Bn) ethers, which are stable to many conditions but can be removed by hydrogenolysis. nih.govuwindsor.ca Acyl groups like benzoyl (Bz) are also used, introduced via reaction with benzoyl chloride. nih.gov For the protection of 1,2-diols, cyclic acetals or ketals can be formed. nih.govchemrxiv.org Silyl ethers, such as those derived from tert-butyldimethylsilyl chloride (TBDMSCl), provide another versatile option for protecting hydroxyls. uwindsor.ca

Carboxylic Acid Group: The carboxylic acid is typically protected as an ester. As mentioned previously, benzyl esters are often preferred over methyl esters to prevent intramolecular lactonization. nih.gov Tert-butyl esters are another option, which can be cleaved under acidic conditions. libretexts.org

A synthetic route to 4-phospho-D-erythronate from D-erythronolactone illustrates the application of these strategies, using trityl (Tr), benzoyl (Bz), and benzyl (Bn) groups to selectively protect different positions. nih.gov

Derivatization for Analysis: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method, such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). interchim.frresearch-solution.com The high polarity of this compound can make it challenging to analyze directly. Acetylation, through reaction with a reagent like acetic anhydride (B1165640), converts the polar hydroxyl groups into less polar acetyl esters. sci-hub.seresearchgate.net This derivatization improves chromatographic retention and separation from its stereoisomers, such as threonate. sci-hub.se Silylation is another common derivatization technique, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the compound for GC analysis. interchim.frresearch-solution.com

Table 1: Protecting Groups Used in the Synthesis of Erythronic Acid Derivatives

| Functional Group | Protecting Group | Reagent Example | Removal Conditions | Reference |

|---|---|---|---|---|

| Hydroxyl | Benzoyl (Bz) | Benzoyl chloride | Base (e.g., NaOMe) | nih.gov |

| Primary Hydroxyl | Trityl (Tr) | Trityl chloride | Acid (e.g., HBr/AcOH) | nih.gov |

| Carboxylic Acid | Benzyl (Bn) ester | Phenyldiazomethane | Hydrogenolysis (H₂, Pd/C) | nih.gov |

Catalytic Transformations Involving this compound

This compound and its derivatives can participate in various catalytic transformations, enabling the synthesis of complex molecules and chiral building blocks.

Catalytic Oxidation/Desymmetrization: An important catalytic application involves the oxidative desymmetrization of meso-diols to produce chiral lactones. In one study, a ketal-protected derivative of erythritol (a meso-1,4-diol) was converted into the corresponding this compound γ-lactone with high yield and excellent enantioselectivity. nih.govchemrxiv.org This transformation was achieved using a chiral peptide-based aminoxyl radical catalyst. The process involves the selective oxidation of one of the two enantiotopic hydroxyl groups to an aldehyde, which then cyclizes to a lactol intermediate, followed by a second oxidation to the final lactone. nih.govchemrxiv.org

Catalytic Cross-Coupling: Derivatives of erythronic acid can serve as substrates in modern cross-coupling reactions. For example, a protected erythronic acid derivative has been successfully used in a decarboxylative vinylation reaction. acs.org This process, which merges photoredox and nickel catalysis, couples the α-oxy carboxylic acid with a vinyl halide, effectively replacing the carboxyl group with a vinyl group to form a new olefin. acs.org

Electrocatalytic and Photocatalytic Formation: this compound itself can be a product of catalytic transformations of biomass. The electrocatalytic oxidation of glucose on bismuth-based catalysts can yield erythronic acid, among other C-C bond cleavage products. rsc.org Similarly, the photocatalytic degradation of glucose, often using TiO₂-based catalysts, can lead to the formation of smaller molecules, including erythronic acid, through complex reaction pathways involving radical intermediates. semanticscholar.org

Table 2: Catalytic Transformations Involving this compound or its Precursors

| Transformation | Catalytic System | Substrate Example | Product | Reference |

|---|---|---|---|---|

| Oxidative Desymmetrization | Peptide/Aminoxyl Radical | Ketal-protected meso-diol | Ketal-protected erythronic acid γ-lactone | nih.govchemrxiv.org |

| Decarboxylative Vinylation | Photoredox (Ir catalyst) + Ni catalyst | Protected erythronic acid | Allylic olefin derivative | acs.org |

| Electrocatalytic Oxidation | Bismuth-based electrode | Glucose | Erythronic acid | rsc.org |

Derivatization Strategies and Functional Group Transformations of L Erythronic Acid

Synthesis of L-Erythronic Acid Derivatives for Specific Research Applications

The inherent chirality and functionality of this compound make it a valuable chiral building block for synthesizing derivatives with specific applications, particularly as enzyme inhibitors and complex molecular scaffolds.

One significant area of research is the development of enzyme inhibitors. For instance, derivatives of erythronic acid have been synthesized to act as competitive inhibitors for enzymes involved in carbohydrate metabolism. Researchers have prepared 4-phospho-d-erythronohydroxamic acid, which was evaluated as a competitive inhibitor of ribose-5-phosphate (B1218738) isomerase, an essential enzyme in the pentose (B10789219) phosphate (B84403) pathway. researchgate.net Another key derivative, L-erythronohydroxamic acid, has been synthesized and studied. The synthesis is straightforward, involving the reaction of the corresponding aldonolactone with aqueous hydroxylamine, proceeding rapidly at room temperature to yield pure product. researchgate.net This class of compounds, aldonohydroxamic acids, is important for inhibiting enzymes in carbohydrate metabolism. researchgate.net

Beyond enzyme inhibition, this compound is used to create chiral building blocks for broader synthetic applications. In one example, its lactone form, this compound-γ-lactone (dihydro-3,4-dihydroxy-2(3H)-furanone), was used as the starting material for a convenient two-step synthesis of a functionalized and chiral cycloheptenone. researchgate.net Such building blocks are valuable intermediates in the asymmetric synthesis of natural products and other complex organic molecules. researchgate.net

The table below summarizes key derivatives synthesized from this compound and their research applications.

| Derivative Name | Starting Material | Key Transformation | Research Application |

| L-Erythronohydroxamic acid | L-Erythrono-γ-lactone | Reaction with hydroxylamine | Enzyme inhibitor studies researchgate.net |

| Functionalized Chiral Cycloheptenone | Erythronic acid-4-lactone | Multi-step synthesis including hemiacetal formation | Chiral building block in asymmetric synthesis researchgate.net |

| 4-phospho-d-erythronohydroxamic acid | D-Erythronic acid derivative | Phosphorylation and hydroxamic acid formation | Competitive inhibitor of ribose-5-phosphate isomerase researchgate.net |

Modifications of Carboxyl and Hydroxyl Functional Groups

The chemical versatility of this compound stems from its carboxyl and multiple hydroxyl groups, which can be selectively modified. Common transformations include esterification, amidation, and the formation of cyclic acetals to protect hydroxyl groups.

The carboxylic acid function is a primary site for modification. It can be converted into esters, such as methyl esters, through methods like ozonolysis in a basic methanol (B129727) solution. researchgate.net Amidation is another common transformation. For example, the carboxylic acids of sugar-derived acids have been converted to anilides through carbodiimide-mediated amidation, a technique used to label and detect these acids in complex mixtures. wordpress.com

The hydroxyl groups offer numerous possibilities for derivatization. Selective protection is crucial for directing reactions to specific sites on the molecule. For instance, the 2- and 3-hydroxyl groups can be protected by forming an isopropylidene acetal (B89532) (an acetonide), a common strategy in carbohydrate chemistry to allow for selective reaction at the C4 hydroxyl or the carboxylic acid. cnjournals.com

The intramolecular reaction between the carboxylic acid and the C4 hydroxyl group readily forms L-erythrono-γ-lactone, a cyclic ester. This lactone is often a more convenient starting material than the open-chain acid for certain synthetic routes, such as the synthesis of hydroxamic acids. researchgate.net

The following table details common functional group modifications of this compound.

| Functional Group | Reaction Type | Reagents/Conditions | Product |

| Carboxyl | Amidation | Carbodiimide, Amine | Amide |

| Carboxyl | Esterification (Lactonization) | Acid/Heat | γ-Lactone |

| Carboxyl | Esterification | Ozonolysis in Methanol | Methyl Ester researchgate.net |

| Hydroxyl (C2, C3) | Acetal Formation | Acetone, Acid Catalyst | Isopropylidene Acetal cnjournals.com |

| γ-Lactone | Aminolysis | Aqueous Hydroxylamine | Hydroxamic Acid researchgate.net |

Formation of Glycosyl L-Erythronates

The formation of a glycosidic bond involves linking a carbohydrate (the glycosyl donor) to another molecule, known as the aglycone. When the aglycone is an alcohol, the resulting bond is an O-glycosidic bond. In principle, the hydroxyl groups of this compound or its esters (L-erythronates) could serve as the aglycone, leading to the formation of "glycosyl L-erythronates."

However, a review of the scientific literature indicates that while the synthesis of glycosides is a vast and well-established field, the specific class of compounds known as glycosyl L-erythronates is not widely reported. cnjournals.comrsc.orgrsc.org General methods for O-glycosylation could theoretically be applied. rsc.org These methods typically involve the reaction of an alcohol (the acceptor) with an activated glycosyl donor, such as a glycosyl halide, trichloroacetimidate, or thioglycoside, in the presence of a suitable promoter. rsc.orgrsc.org

For this compound to act as the acceptor, one of its hydroxyl groups would serve as the nucleophile. A likely synthetic strategy would first involve selective protection of the other functional groups (the remaining two hydroxyls and the carboxylic acid) to ensure the glycosidic bond forms at the desired position. For example, after protecting the C2 and C3 hydroxyls as an isopropylidene acetal and esterifying the carboxylic acid, the remaining C4 hydroxyl could act as the nucleophilic acceptor in a glycosylation reaction. Following the coupling reaction, deprotection steps would yield the final glycosyl L-erythronate. While chemically feasible, this specific application for this compound does not appear to be a common synthetic target based on available research.

Preparation of Chiral Auxiliaries and Ligands from this compound

This compound is a chiral molecule, making it part of the "chiral pool"—a collection of readily available, enantiomerically pure natural compounds used as starting materials in asymmetric synthesis. nih.gov Its primary role in this context is as a chiral building block, where its atoms and stereocenters are incorporated into the final target molecule. researchgate.net

A related but distinct application for chiral molecules is their use as chiral auxiliaries or chiral ligands.

A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct a subsequent chemical reaction to produce a chiral product with high stereoselectivity. After the reaction, the auxiliary is removed and can ideally be recovered for reuse. wikipedia.orgdu.ac.in

A chiral ligand binds to a metal catalyst to form a chiral complex that catalyzes an asymmetric reaction, transferring chirality from the ligand to the product without being consumed. enamine.netescholarship.org

While this compound possesses the requisite chirality, its use in the preparation of recoverable chiral auxiliaries or as a chiral ligand for metal-catalyzed reactions is not a prominent theme in the surveyed chemical literature. The synthesis of chiral auxiliaries often relies on molecules with specific structural features, such as C2 symmetry or rigid bicyclic systems, found in compounds like camphor, (R,R)-pseudoephedrine, or various amino alcohols. wikipedia.org Similarly, effective chiral ligands, such as BINAP or TADDOL-derived phosphates, have specific architectures designed to create a well-defined chiral environment around a metal center. researchgate.netescholarship.org

Other hydroxy acids, such as mandelic acid and tartaric acid, have been successfully employed in these roles. wordpress.comresearchgate.net For example, tartaric acid and its derivatives are widely used to create chiral ligands for asymmetric epoxidation and other catalytic processes. researchgate.net Although this compound shares the feature of being a chiral polyhydroxy acid, its application has been more focused on its incorporation as a structural scaffold rather than as a temporary, recoverable auxiliary or ligand.

Biosynthetic Pathways and Metabolic Intermediacy of Erythronic Acid

Role of Erythronic Acid in Microbial Metabolism

Erythronic acid serves as a metabolite in the central carbon metabolism of various microorganisms. mdpi.com Catabolic pathways for D-erythronate have been identified in bacteria, indicating its role as a carbon source. nih.gov For instance, a convergent catabolic pathway for D-erythronate has been characterized in Pseudonocardia dioxanivorans ATCC 55486. nih.gov Phylogenetic analysis suggests that the metabolic pathways for erythronate are distributed across several major bacterial phyla, including Actinomycetota, Cyanobacteriota, Bacillota, and Pseudomonadota. nih.gov

In addition to bacteria, erythronic acid is also produced by fungi. It has been identified as a metabolite in Phanerochaete chrysosporium, Saccharomyces cerevisiae, and Yarrowia lipolytica when grown in defined media. mdpi.comnih.gov The presence of erythronate in such diverse microbial species suggests it is a common, though sometimes overlooked, metabolite derived from fundamental metabolic pathways. mdpi.com

Enzymatic Generation of Erythronic Acid in Biological Systems

The primary route for the enzymatic generation of erythronic acid in biological systems, including mammals and yeast, begins with the intermediate erythrose 4-phosphate (E4P). mdpi.com The biosynthesis from E4P involves two main biochemical steps: an oxidation of the aldehyde group and a dephosphorylation. mdpi.com

Recent research has identified specific enzymes that can catalyze these steps. The enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been shown to perform an "off-target" oxidation of erythrose 4-phosphate (E4P) to produce 4-phosphoerythronate (4PE). mdpi.com Subsequently, the enzyme phosphoglycolate phosphatase (PGP) can catalyze the dephosphorylation of 4-phosphoerythronate to yield erythronate. mdpi.com Additionally, a novel 2-oxo-tetronate kinase has been discovered that is involved in the catabolism of D-erythronate, highlighting another enzymatic route connected to this sugar acid. nih.gov

The following table summarizes the key enzymes implicated in the metabolism of erythronic acid.

| Enzyme | Role | Biological System/Organism |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Oxidation of erythrose 4-phosphate (E4P) to 4-phosphoerythronate (4PE) | Mammals, Yeast |

| Phosphoglycolate phosphatase (PGP) | Dephosphorylation of 4-phosphoerythronate (4PE) to erythronate | Mammals, Yeast |

| 2-oxo-tetronate kinase | Involved in the catabolic pathway of D-erythronate | Pseudonocardia dioxanivorans ATCC 55486 |

Erythronic Acid as a Metabolite in Plant Systems

L-erythronic acid has been identified as a metabolite in various plant species, including Arabidopsis thaliana and Allium cepa. nih.gov Its presence points to its integration within the broader network of plant carbohydrate metabolism. The metabolic pathways leading to erythronic acid in plants are connected to other major carbohydrate pools. For example, the related compound L-threonic acid is a natural constituent in the leaves of plants like Pelargonium crispum (lemon geranium) and Rumex x acutus (sorrel). nih.gov In these species, L-threonic acid is formed directly from the degradation of L-ascorbic acid (Vitamin C). nih.gov This established pathway suggests that erythronic acid may also arise from similar degradation processes of essential plant compounds. hmdb.ca

Interconnections with Broader Carbohydrate Metabolism Pathways

The biosynthesis of this compound is not an isolated pathway but is deeply interconnected with central carbohydrate metabolic routes, namely the Pentose (B10789219) Phosphate (B84403) Pathway and ascorbate metabolism.

The most direct link between this compound and central metabolism is through the Pentose Phosphate Pathway (PPP). nih.gov The precursor for erythronate biosynthesis is erythrose 4-phosphate (E4P), a key intermediate in the non-oxidative branch of the PPP. mdpi.com The PPP is a fundamental metabolic pathway responsible for generating NADPH, which is vital for reductive biosynthesis and combating oxidative stress, and for producing precursors for nucleotide synthesis. nih.gov

The concentration of erythronic acid can serve as an indicator of the metabolic flux and status of the PPP. mdpi.com For example, dysfunction in the PPP, such as in the case of a transaldolase deficiency, has been linked to the accumulation of erythronate. medchemexpress.com Studies have shown that silencing the gene for transaldolase (TALDO1), a key enzyme in the non-oxidative PPP, leads to a significant increase in intracellular erythronate levels. nih.gov This relationship suggests that when the normal processing of E4P is impaired, it can be shunted towards the alternative pathway that produces erythronic acid. mdpi.com

Erythronic acid is also connected to the metabolism of L-ascorbic acid (Vitamin C). L-threonate, a stereoisomer of erythronate, is a known degradation product of Vitamin C. nih.govnih.gov It is suggested that erythronic acid can also be derived from the breakdown of ascorbic acid. hmdb.ca In plant species such as Pelargonium crispum, feeding studies with labeled L-ascorbic acid resulted in the formation of labeled L-threonate. nih.gov This metabolic link highlights a catabolic route for Vitamin C that produces four-carbon sugar acids, including L-threonate and potentially this compound. However, in certain contexts, such as studies on human lung cancer cells, supplementation with ascorbic acid did not significantly alter intracellular erythronate levels, indicating that it may not be the primary source in all biological systems or conditions. mdpi.comnih.gov

Enzymology and Enzymatic Transformations Involving L Erythronic Acid

Erythronic Acid Dehydrogenases: Characterization and Reaction Mechanisms

Dehydrogenases are a class of oxidoreductases that play a pivotal role in the metabolism of sugar acids by catalyzing the oxidation of a hydroxyl group to a carbonyl group, typically with the concomitant reduction of a cofactor like NAD+ or FAD. While enzymes specifically named "L-erythronic acid dehydrogenase" are not extensively characterized, several related dehydrogenases act on its precursors or isomers, leading to the formation of keto-derivatives of this compound.

Key dehydrogenases in related pathways include:

L-threonate 2-dehydrogenase (EC 1.1.1.411): This bacterial enzyme is involved in the catabolism of L-threonate, the diastereomer of this compound. It catalyzes the oxidation of L-threonate to 2-dehydro-L-erythronate, utilizing NAD+ as the electron acceptor. qmul.ac.ukexpasy.org The systematic name for this enzyme is L-threonate:NAD+ 2-oxidoreductase. qmul.ac.uk

L-threonate 3-dehydrogenase (EC 1.1.1.129): This enzyme catalyzes the oxidation of L-threonate to 3-dehydro-L-erythronate, also using NAD+ as a cofactor. genome.jp

4-phospho-D-erythronate dehydrogenase (PdxB): Found in bacteria like Escherichia coli, this enzyme is part of the vitamin B6 biosynthesis pathway. nih.gov It oxidizes 4-phospho-D-erythronate (4PE) to 2-oxo-3-hydroxy-4-phosphobutanoate, using NAD+ as a cofactor. nih.gov Interestingly, the NADH produced remains tightly bound to the enzyme and must be re-oxidized by an α-keto acid for the enzyme to complete another cycle. nih.gov

FAD-dependent 4-phospho-D-erythronate dehydrogenase (PdxR): In some bacteria, such as Sinorhizobium meliloti, a different, FAD-dependent dehydrogenase catalyzes the oxidation of 4PE. nih.govasm.org This highlights the diversity of cofactors used by enzymes performing similar reactions.

Erythrose 4-phosphate dehydrogenase (E4PDH): The gapB gene in E. coli encodes an erythrose 4-phosphate dehydrogenase. This enzyme specifically oxidizes erythrose-4-phosphate (E4P) and requires NAD+ as a cofactor. asm.org

Aldehyde Dehydrogenase 1A1 (ALDH1A1): Studies have identified ALDH1A1 as a key enzyme in the formation of erythronate in human cancer cells. mdpi.com It oxidizes erythrose, the dephosphorylated form of E4P, to erythronate in an NAD+-dependent reaction. mdpi.comnih.gov

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): While its primary role is in glycolysis, GAPDH has been shown to have off-target activity, oxidizing E4P to 4-phosphoerythronate (4PE). mdpi.comresearchgate.net This reaction is also dependent on NAD+. nih.gov

Table 1: Characterized Dehydrogenases in Erythronic Acid-Related Pathways

| Enzyme (EC Number) | Substrate | Product | Cofactor | Source Organism/System | Reference |

|---|---|---|---|---|---|

| L-threonate 2-dehydrogenase (1.1.1.411) | L-threonate | 2-dehydro-L-erythronate | NAD+ | Bacteria | qmul.ac.ukexpasy.org |

| L-threonate 3-dehydrogenase (1.1.1.129) | L-threonate | 3-dehydro-L-erythronate | NAD+ | Not specified | genome.jp |

| 4-phospho-D-erythronate dehydrogenase (PdxB) | 4-phospho-D-erythronate | 2-oxo-3-hydroxy-4-phosphobutanoate | NAD+ | Escherichia coli | nih.gov |

| FAD-dependent 4-phospho-D-erythronate dehydrogenase (PdxR) | 4-phospho-D-erythronate | 3-hydroxy-4-phosphohydroxy-α-ketobutyrate | FAD | Sinorhizobium meliloti | nih.govasm.org |

| Erythrose 4-phosphate dehydrogenase (E4PDH) | Erythrose-4-phosphate | 4-phospho-erythronate | NAD+ | Escherichia coli | asm.org |

| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Erythrose | Erythronate | NAD+ | Human cancer cells | mdpi.comnih.gov |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Erythrose-4-phosphate | 4-phosphoerythronate | NAD+ | Human cells | mdpi.comresearchgate.net |

Kinases and Phosphorylases Acting on Erythronic Acid

Kinases and phosphorylases are enzymes that catalyze the transfer of phosphate (B84403) groups. researchgate.net Kinases typically utilize ATP as the phosphate donor, while phosphorylases use inorganic phosphate. researchgate.netnih.gov These enzymes are essential for regulating metabolic pathways by converting substrates into their phosphorylated, often more reactive, forms.

In the context of this compound metabolism, the phosphorylation state is critical. The formation of erythronate in mammalian cells is linked to the pentose (B10789219) phosphate pathway intermediate, erythrose-4-phosphate (E4P). mdpi.comresearchgate.net The conversion of E4P to erythronate requires a dephosphorylation step. This suggests the action of a phosphatase, an enzyme that removes a phosphate group. mdpi.com Research points to the involvement of an acid phosphatase in this process. mdpi.comresearchgate.net

Conversely, the synthesis of phosphorylated derivatives of erythronic acid would require a kinase. While a specific "this compound kinase" has not been extensively documented, sedoheptulokinase is an example of a kinase acting on a related sugar, sedoheptulose. The existence of kinases acting on other sugar acids suggests that similar enzymes could potentially phosphorylate this compound or its derivatives. nih.gov Protein kinases, which phosphorylate other proteins on serine, threonine, or tyrosine residues, are also crucial in signaling cascades that can be influenced by metabolic states. nih.govnih.gov

Lyases and Other Enzymes in Erythronic Acid Metabolism

Lyases are enzymes that catalyze the breaking of various chemical bonds by means other than hydrolysis or oxidation, often forming a new double bond or a new ring structure. enzyme-database.org While specific lyases that directly use this compound as a substrate are not well-defined, enzymes from this class are involved in related metabolic pathways. For example, alginate lyases break down alginate, a polymer of uronic acids, into smaller units. mdpi.com Methionine γ-lyase and cystathionine (B15957) beta-lyase are other examples of lyases that act on amino acids. wikipedia.orgwikipedia.org

Other enzymes play a significant role in the metabolic network connected to this compound. As mentioned, aldehyde dehydrogenase 1A1 (ALDH1A1) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) are crucial for the synthesis of erythronate from precursors derived from the pentose phosphate pathway. mdpi.com The proposed pathway for erythronate formation involves either the oxidation of E4P by GAPDH followed by dephosphorylation, or the dephosphorylation of E4P to erythrose followed by its oxidation by ALDH1A1. mdpi.comresearchgate.net

Enzyme Engineering for this compound Biotransformations

Enzyme engineering involves modifying an enzyme's structure to improve its function, stability, or specificity. a-star.edu.sg These techniques can be applied to enhance the production of valuable compounds like this compound through biotransformation. Biotransformation uses enzymes or whole microbial cells to convert a starting material into a desired product. nih.gov

While specific examples of engineering enzymes for this compound production are not widely reported, the principles of enzyme engineering could be applied to the enzymes identified in its metabolic pathways. For instance:

Directed evolution of aldehyde dehydrogenase (ALDH1A1) or erythrose-4-phosphate dehydrogenase could be employed to increase their catalytic efficiency and specificity towards erythrose or erythrose-4-phosphate, respectively.

Rational design could be used to alter the cofactor preference of a dehydrogenase, for example, from NAD+ to the more cost-effective NADP+, or to improve its stability under industrial process conditions.

Enzyme fusion is a technique where two or more enzymes in a pathway are physically linked. nih.gov A fusion protein containing a phosphatase and a dehydrogenase could potentially create a more efficient pathway for converting E4P directly to erythronate by channeling the intermediate substrate. nih.gov

These engineering strategies hold promise for developing robust and efficient biocatalytic processes for the synthesis of this compound and its derivatives. a-star.edu.sg

Co-factor Requirements for Enzymatic Reactions

Cofactors are non-protein chemical compounds that are required for an enzyme's activity. libretexts.org They can be inorganic ions or organic molecules known as coenzymes, many of which are derived from vitamins. libretexts.orgmpg.de The dehydrogenases involved in or related to this compound metabolism demonstrate a reliance on specific cofactors for their oxidative reactions.

The most common cofactor for these dehydrogenases is Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) .

L-threonate 2-dehydrogenase qmul.ac.uk

L-threonate 3-dehydrogenase genome.jp

Erythrose 4-phosphate dehydrogenase asm.org

Aldehyde Dehydrogenase 1A1 (ALDH1A1) mdpi.comnih.gov

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) nih.gov

E. coli 4-phospho-D-erythronate dehydrogenase (PdxB) nih.gov

An important exception is the Flavin Adenine Dinucleotide (FAD)-dependent 4-phospho-D-erythronate dehydrogenase (PdxR) found in Sinorhizobium meliloti. nih.govasm.org This highlights that different organisms can evolve enzymes with different cofactor dependencies to perform similar catalytic functions.

Kinases, which would be required for phosphorylating erythronic acid, universally depend on Adenosine Triphosphate (ATP) as the phosphate donor. researchgate.netnih.gov

Table 2: Cofactor Requirements for Enzymes in this compound Metabolism

| Enzyme Class | Specific Enzyme Example | Required Cofactor | Reference |

|---|---|---|---|

| Dehydrogenase | L-threonate 2-dehydrogenase | NAD+ | qmul.ac.uk |

| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | NAD+ | mdpi.com | |

| FAD-dependent 4-phospho-D-erythronate dehydrogenase (PdxR) | FAD | nih.gov | |

| Kinase | General (e.g., for phosphorylation) | ATP | researchgate.netnih.gov |

| Lyase | Methionine γ-lyase (example from related metabolism) | Pyridoxal (B1214274) phosphate (PLP) | wikipedia.org |

Analytical Techniques for L Erythronic Acid Research

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone for the analysis of L-erythronic acid, enabling its separation from complex biological matrices and subsequent quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

GC analysis, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for identifying and quantifying this compound in samples like urine and meteorite extracts. researchgate.netrsc.org Due to the low volatility of this compound, derivatization is a mandatory step to convert it into a more volatile form suitable for GC analysis. researchgate.netsigmaaldrich.com In studies of urinary organic acids, GC-MS has been used to measure erythronic acid, which, along with other tetronic and deoxytetronic acids, can be present in relatively large amounts in adults and even more significantly in neonates. researchgate.net

HPLC methods have also been developed, often coupled with mass spectrometry (LC-MS/MS), to quantify this compound and its stereoisomers. sci-hub.se These methods are particularly useful for analyzing samples in aqueous matrices like human plasma. sci-hub.se

Derivatization Strategies for Enhanced Chromatographic Analysis

To facilitate GC analysis, this compound must be derivatized to increase its volatility. sigmaaldrich.com The most common approach is silylation, where the hydroxyl and carboxyl groups are converted to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. researchgate.netnist.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting tetrakis-TMS derivative of erythronic acid is amenable to GC-MS analysis. nist.gov

Another derivatization strategy involves the formation of isopropyl (i-Pr) or ethyl (Et) esters followed by trifluoroacetylation (TFA). pnas.org This i-Pr/TFA derivatization has proven effective for the enantiomeric separation of erythronic acid on chiral GC columns. pnas.org For LC-MS/MS analysis, acetylation has been used to derivatize L-threonate, a stereoisomer of erythronic acid, to achieve baseline separation from D-erythronate. sci-hub.se This suggests that similar acetylation strategies could be applied to this compound for enhanced chromatographic separation. sci-hub.se

Table 1: Derivatization Strategies for this compound Analysis

| Analytical Technique | Derivatization Reagent(s) | Derivative Formed | Purpose | Reference(s) |

|---|---|---|---|---|

| GC-MS | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agents | Tetrakis-trimethylsilyl (TMS) ether/ester | Increase volatility for GC analysis | researchgate.netnist.gov |

| GC-MS (Chiral) | Isopropyl alcohol (i-PrOH) / Trifluoroacetic anhydride (B1165640) (TFAA) | Isopropyl ester, trifluoroacetyl ether (i-Pr/TFA) | Enhance volatility and enable chiral separation | pnas.org |

| LC-MS/MS | Acetic anhydride | Triacetyl derivative | Improve chromatographic properties for reversed-phase separation | sci-hub.se |

Chiral Chromatography for Enantiomeric Purity Assessment

Distinguishing between the L- and D-enantiomers of erythronic acid is crucial, particularly in astrobiological and metabolic studies. Chiral chromatography is the primary technique for assessing enantiomeric purity. pnas.orgusra.edu The development of reliable GC methods for the separation of erythronic acid enantiomers has been a significant analytical challenge, with consistent separation often being difficult to achieve. pnas.orgusra.edu

Successful enantiomeric separation has been accomplished using specific chiral capillary columns, such as Chirasil-Dex CB or HP chiral columns, after derivatization. pnas.org For instance, the i-Pr/TFA derivatization method has been instrumental in achieving consistent separation of erythronic acid enantiomers. pnas.org Research on carbonaceous meteorites has utilized these methods to demonstrate significant excesses of the D-enantiomer of erythronic acid, highlighting the importance of chiral analysis in understanding the abiotic origins of organic molecules. pnas.orgusra.edumdpi.com

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR and ¹³C NMR are used to confirm the connectivity of atoms. In a study identifying erythronic acid as a biomarker for transaldolase deficiency, ¹H NMR was crucial. nih.gov At a pH of 2.5 in H₂O, the spectrum of erythronic acid showed characteristic resonances at 4.32 ppm (doublet), 3.99 ppm (multiplet), and 3.69 ppm (multiplet). nih.gov Two-dimensional NMR experiments further confirm the structure. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of an alcohol, a key structural component of erythronic acid, characteristically shows a strong and broad O-H stretching band in the region of 3300-3400 cm⁻¹. libretexts.org Additionally, a strong C-O stretching absorption is expected around 1000-1200 cm⁻¹. libretexts.org For the carboxylic acid moiety, a characteristic C=O stretching band would appear around 1700-1760 cm⁻¹. While specific IR spectra for this compound are not detailed in the provided results, the analysis of its constituent functional groups is a standard application of IR spectroscopy. Studies on related polyols like erythritol (B158007) have used FTIR spectroscopy to investigate hydrogen bonding networks. researchgate.net

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations | Interpretation | Reference(s) |

|---|---|---|---|

| ¹H NMR | Doublet at 4.32 ppm, multiplets at 3.99 and 3.69 ppm (at pH 2.5) | Confirms the specific proton environment and connectivity within the molecule. | nih.gov |

| IR | Expected broad O-H stretch (3300-3400 cm⁻¹), C=O stretch (~1700-1760 cm⁻¹), and C-O stretch (1000-1200 cm⁻¹) | Presence of hydroxyl, carbonyl (from carboxylic acid), and carbon-oxygen single bonds. | libretexts.org |

Electrochemical Detection Methods

Electrochemical methods can offer sensitive and cost-effective alternatives for the detection of certain analytes. While direct electrochemical detection of this compound is not widely reported, indirect methods could be employed. For instance, an indirect electrochemical detection method has been developed for bile acids, which, like erythronic acid, may not have inherent electrochemical activity. nih.gov This method uses an enzymatic reaction where the analyte is converted by a dehydrogenase in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), which is reduced to NADH. nih.gov The resulting NADH can then be electrochemically oxidized, generating a signal proportional to the original analyte concentration. nih.gov

Given that this compound can be acted upon by dehydrogenases, a similar indirect electrochemical detection system could theoretically be developed. This would involve the enzymatic oxidation of this compound coupled with the reduction of NAD⁺ to NADH, followed by the electrochemical detection of NADH. The electrolysis of erythronic acid has been studied, indicating its susceptibility to electrochemical transformation. cdnsciencepub.com Furthermore, the electrooxidation of related C4 polyols like erythritol has been investigated on platinum single-crystal electrodes, which could provide a basis for developing direct electrochemical detection methods. cdmf.org.br

Isotopic Labeling Techniques in Metabolic Flux Analysis

Isotopic labeling is a powerful technique to trace the metabolic fate of molecules and elucidate biosynthetic pathways. Stable isotopes, such as ¹³C, are incorporated into a precursor molecule, and the distribution of the label in downstream metabolites is monitored, typically by MS or NMR. nih.gov

In the context of this compound, stable isotope-assisted metabolomics has been instrumental in identifying its metabolic origins. nih.govbiorxiv.org By culturing cancer cells with uniformly labeled [U-¹³C₆]glucose, researchers have demonstrated that all four carbon atoms of erythronate are derived from glucose. nih.govbiorxiv.org Specifically, the labeling pattern indicated that erythronate originates from the pentose (B10789219) phosphate (B84403) pathway intermediate, erythrose 4-phosphate (E4P). nih.govpnas.org This type of metabolic flux analysis allows for the mapping of carbon transitions through metabolic networks and has been crucial in understanding the production of erythronate as a metabolic by-product in mammalian cells. pnas.org

Applications of L Erythronic Acid in Asymmetric Synthesis and Chiral Pool Utilization

L-Erythronic Acid as a Chiral Building Block in Complex Molecule Synthesis

This compound and its lactonized form, L-erythrono-γ-lactone, serve as powerful chiral building blocks, or synthons, in organic synthesis. ieabioenergy.com The value of these molecules lies in their predefined stereochemistry. Possessing two stereocenters, this compound provides a rigid and predictable three-dimensional framework that chemists can exploit to construct larger, more complex molecules with specific stereochemical configurations. ieabioenergy.comgoogle.com

The use of such synthons is a cornerstone of asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. vt.edubeyondbenign.org By incorporating a fragment of this compound, the synthetic route is simplified, and the need for otherwise complex and often costly methods to introduce chirality is circumvented. toray.com The functional groups present—a carboxylic acid and two hydroxyl groups—offer multiple points for chemical modification, allowing the synthon to be integrated into a wide array of target molecules. This versatility makes this compound an efficient starting point for creating new chiral molecules. researchgate.net

Synthesis of Chiral Pharmaceutical and Agrochemical Precursors

The demand for enantiomerically pure pharmaceuticals and agrochemicals is substantial, as the biological activity of these compounds is often exclusive to a single enantiomer. vt.edugoogle.com this compound derivatives are valuable precursors in meeting this demand. For example, derivatives such as L-erythronohydroxamic acid have been synthesized and evaluated as potential enzyme inhibitors, a critical area of drug discovery. googleapis.com

While many documented examples utilize the more common D-enantiomer, the principles are directly applicable to this compound for creating the corresponding enantiomeric targets. For instance, 4-Phospho-D-erythronate is a known intermediate in the bacterial synthesis of pyridoxal (B1214274) 5′-phosphate (a form of vitamin B6) and an inhibitor of ribose 5-phosphate isomerase. mdpi.com This highlights the potential of the L-enantiomer, 4-Phospho-L-erythronate, to serve as a precursor for novel pharmaceutical agents or as a tool to probe biological pathways.

The biocatalytic synthesis of chiral intermediates is a growing field, and sugar acids are prime substrates for enzymatic transformations that can lead to valuable pharmaceutical precursors with high enantiomeric purity. google.comgoogle.com

| Starting Material | Target Precursor/Molecule | Potential Application |

| L-Erythronolactone | L-Erythronohydroxamic acid | Enzyme inhibition |

| D-Erythronolactone | 4-Phospho-D-erythronate | Intermediate for Vitamin B6 synthesis; Enzyme inhibition |

This interactive table summarizes examples of pharmaceutical precursors synthesized from erythronic acid derivatives.

Construction of Stereodefined Natural Product Scaffolds

Natural products provide the inspiration for many drug discovery programs, but their complexity and scarcity can be prohibitive. A modern approach involves synthesizing libraries of compounds based on the core molecular frameworks, or scaffolds, of these natural products. nih.govmdpi.com this compound is an ideal starting material for constructing such stereodefined scaffolds.

Its rigid, chiral structure can be elaborated into more complex ring systems that mimic those found in nature. For instance, research has shown that erythronic acid-4-lactone can be converted in a two-step synthesis into a functionalized and chiral cycloheptenone, a seven-membered ring that can serve as a versatile scaffold for further chemical elaboration. europa.eu Similarly, the enantiomeric D-Erythronolactone has been used as a key building block in the synthesis of the natural product epi-muricatacin. google.com These examples demonstrate how the inherent chirality of erythronic acid is transferred to create complex and stereochemically rich molecular architectures, which are of significant interest in medicinal chemistry.

Role in the Development of New Asymmetric Reactions

Beyond its role as a building block, this compound and its derivatives are instrumental in the development and validation of new asymmetric reactions. To assess the effectiveness of a novel catalyst or reaction condition designed to create a specific stereoisomer, chemists require reliable and well-characterized substrates.

The defined stereochemistry of this compound allows it to act as a benchmark. When a new reaction is performed on an this compound derivative, the stereochemical outcome of the product can be precisely determined. This provides a clear measure of the reaction's stereoselectivity and efficiency. For example, studies on enantioselective catalysis have utilized ketal-protected erythronic acid γ-lactones as substrates, achieving excellent levels of enantioenrichment. This not only demonstrates the utility of the new catalytic system but also confirms the value of erythronic acid derivatives as standard substrates for evaluating the performance of emerging asymmetric methodologies.

Polymer Synthesis Utilizing this compound Derivatives

The development of bio-based and biodegradable polymers is a major goal in sustainable chemistry. Sugar-derived molecules are attractive monomers for this purpose. This compound, with its carboxylic acid group and two hydroxyl groups, is structurally well-suited to serve as a monomer in polycondensation reactions to form chiral polyesters.

While the direct polymerization of this compound is not yet a widely documented industrial process, its potential is significant. The synthesis of polyesters from hydroxy acids is a well-established method, and using a chiral monomer like this compound would introduce chirality directly into the polymer backbone. This could impart unique properties to the resulting material, such as altered biodegradability, specific recognition capabilities, or use as a chiral stationary phase in chromatography. The enzymatic polymerization of hydroxy acids is also an area of active research, offering a green chemistry approach to producing such specialty polymers. The use of this compound and other sugar acids represents a promising frontier for creating advanced, sustainable materials with novel functionalities. google.com

Theoretical and Computational Studies of L Erythronic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to analyze the three-dimensional structure and conformational landscape of L-erythronic acid. google.comnih.gov Conformational analysis aims to identify the most stable arrangements of the molecule, which are those with the lowest strain energy. google.com This is achieved by exploring the potential energy surface of the molecule by systematically changing torsion angles and calculating the corresponding energies. google.comslideshare.net

Table 1: Predicted Physicochemical Properties of Erythronic Acid

| Property | Value | Source |

| logP | -2.1 | ALOGPS, ChemAxon |

| logS | 0.55 | ALOGPS |

| pKa (Strongest Acidic) | 3.4 | ChemAxon |

| Physiological Charge | -1 | ChemAxon |

| Hydrogen Acceptor Count | 5 | ChemAxon |

| Hydrogen Donor Count | 4 | ChemAxon |

| Polar Surface Area | 97.99 Ų | ChemAxon |

| This table is based on data from the Livestock Metabolome Database. lmdb.ca |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of this compound. mdpi.comresearchgate.net These methods, such as Hartree-Fock theory and Density Functional Theory (DFT), solve the Schrödinger equation to determine the electronic wavefunction and energy of the molecule. arxiv.orgamazon.com From the wavefunction, various properties like the electron density, molecular orbitals, and electrostatic potential can be derived.

The electronic structure dictates the molecule's reactivity. researchgate.net For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial indicators. The HOMO-LUMO gap provides a measure of the molecule's chemical hardness; a smaller gap generally implies higher reactivity. researchgate.net Reactivity descriptors derived from these calculations can predict sites susceptible to nucleophilic or electrophilic attack.

In Silico Enzyme-Substrate Docking and Interaction Studies